![molecular formula C21H27NO2 B5625657 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine](/img/structure/B5625657.png)
4-benzyl-1-(2,3-dimethoxybenzyl)piperidine
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Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-Benzyl-1-(2,3-dimethoxybenzyl)piperidine, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, involves crystallization from methanol solvent in the monoclinic system. This process is characterized by specific unit-cell parameters, indicating precise control over the crystalline structure during synthesis (Sudhakar et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds, as revealed through crystal structure determinations, provides insights into the spatial arrangement of atoms and the overall geometry of the molecule. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine showcases the compound's arrangement in the monoclinic system, highlighting the importance of molecular geometry in understanding the properties and reactivity of such compounds (Sudhakar et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine derivatives, such as undergoing radioiodination via isotopic and non-isotopic exchange reactions, demonstrates the compound's potential as a sigma-1 receptor ligand. These reactions, typically carried out in acidic medium at elevated temperatures, are crucial for the preparation of sigma-1 receptor ligands with high radiochemical yields (Sadeghzadeh et al., 2014).
Mechanism of Action
Future Directions
The future directions in the study of “4-benzyl-1-(2,3-dimethoxybenzyl)piperidine” and similar compounds could involve the development of potential vaccines and therapeutics against diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
properties
IUPAC Name |
4-benzyl-1-[(2,3-dimethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-10-6-9-19(21(20)24-2)16-22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSWXCWGYZOWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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